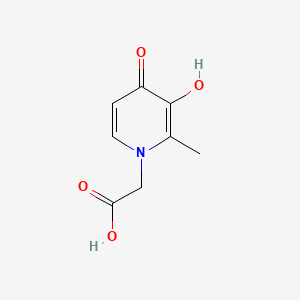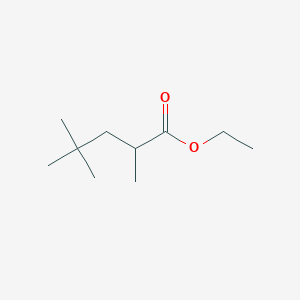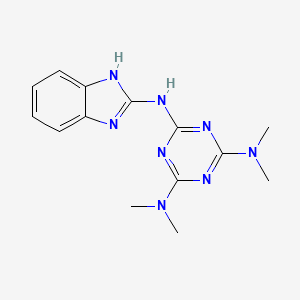
(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid
Vue d'ensemble
Description
(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid, also known as HMPA, is a pyridine-based compound that has gained significant attention in the field of scientific research due to its various applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied. In
Mécanisme D'action
The mechanism of action of (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid is not fully understood, but it is believed to involve the coordination of this compound with metal ions, leading to the formation of stable complexes. This compound has been found to enhance the reactivity and selectivity of metal complexes, possibly by stabilizing the transition states or intermediates of the reactions.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been found to have low toxicity and is considered safe for laboratory use at low concentrations. This compound has been reported to have some anti-inflammatory and analgesic effects, but further studies are needed to confirm these effects.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid has several advantages for lab experiments, including its ability to enhance the reactivity and selectivity of metal complexes, its stability, and its low toxicity. However, this compound has some limitations, including its high cost, its limited solubility in some solvents, and its potential interference with some analytical techniques, such as NMR spectroscopy.
Orientations Futures
There are several future directions for the research on (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid, including the development of new synthesis methods, the exploration of its applications in different fields, such as medicine and environmental science, and the study of its biochemical and physiological effects. Moreover, the use of this compound in combination with other compounds, such as enzymes and nanoparticles, could lead to the development of new materials and technologies with enhanced properties.
Applications De Recherche Scientifique
(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid has been extensively studied for its scientific research applications, including its use as a chelating agent, a catalyst, and a ligand for metal complexes. This compound has been found to be an effective chelating agent for transition metals, such as copper, iron, and zinc, due to its ability to form stable complexes. This compound has also been used as a catalyst in organic reactions, such as the Friedel-Crafts acylation and alkylation reactions. Moreover, this compound has been used as a ligand for metal complexes, such as palladium and platinum, to enhance their reactivity and selectivity.
Propriétés
IUPAC Name |
2-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5-8(13)6(10)2-3-9(5)4-7(11)12/h2-3,13H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEJKMIMUJVQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976046 | |
| Record name | (3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60603-99-8 | |
| Record name | Tpak-G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060603998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1658274.png)
![N-[(4E)-4-(5,6-dimethyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]butanamide](/img/structure/B1658275.png)

![4-[(4Z)-4-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide](/img/structure/B1658280.png)
![(4Z)-4-[[3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B1658282.png)
![3-[(4Z)-4-[(3-methoxy-4-propoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B1658283.png)
![4-Acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[(oxolan-2-yl)methyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B1658284.png)

![2-[4-Chloro-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoyl]benzoic acid](/img/structure/B1658288.png)
![3-(1,3-Benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-imidazo[1,2-a]pyridin-3-ylpropan-1-one](/img/structure/B1658289.png)
![4-[(4E)-4-[(3-Chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide](/img/structure/B1658291.png)
![1-(2-Methylphenyl)-N-[4-(propan-2-yl)phenyl]-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B1658292.png)

